N-acetyl-2-chloroacetamide

Description

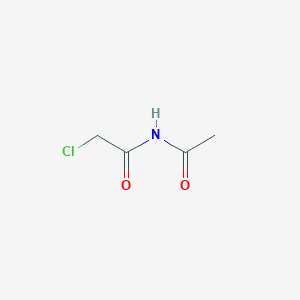

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYETZOVOIOQESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368280 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-73-9 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-acetyl-2-chloroacetamide chemical properties and structure

An In-Depth Technical Guide to N-acetyl-2-chloroacetamide: Structure, Properties, Synthesis, and Applications

Introduction

N-acetyl-2-chloroacetamide is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing two reactive electrophilic centers, it serves as a versatile building block for the construction of more complex molecular architectures, including various heterocyclic systems and covalently-binding molecules. Its structure, combining an N-acetyl group with a chloroacetamide moiety, offers a unique platform for chemical modification. The chloroacetamide functional group, in particular, is a well-established reactive "warhead" for targeting nucleophilic residues in proteins, making this compound and its derivatives valuable probes and potential therapeutic agents in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of N-acetyl-2-chloroacetamide, grounded in authoritative scientific data.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties begins with its fundamental structure and physicochemical characteristics. These data are critical for predicting reactivity, designing experimental conditions, and interpreting analytical results.

Identifiers and Nomenclature

-

IUPAC Name: N-acetyl-2-chloroacetamide[1]

-

Synonyms: N-(2-chloroacetyl)acetamide[1]

-

Canonical SMILES: CC(=O)NC(=O)CCl[1]

-

InChIKey: AYETZOVOIOQESV-UHFFFAOYSA-N[1]

Structural Elucidation

N-acetyl-2-chloroacetamide is an imide derivative featuring a central nitrogen atom connected to both an acetyl group (CH₃CO-) and a chloroacetyl group (-COCH₂Cl). The presence of two carbonyl groups withdraws electron density from the nitrogen atom. The key reactive site for nucleophilic substitution is the α-carbon atom bonded to the chlorine.

Physicochemical Properties

The key computed physicochemical properties of N-acetyl-2-chloroacetamide are summarized in the table below. These values are essential for applications in drug design, such as predicting membrane permeability and solubility.

| Property | Value | Reference |

| Molecular Weight | 135.55 g/mol | [1][2] |

| Exact Mass | 135.0087061 Da | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Formal Charge | 0 | [1] |

Spectral Characteristics

While a dedicated, comprehensive spectral analysis for N-acetyl-2-chloroacetamide is not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the acetyl methyl protons (CH₃), a singlet for the methylene protons adjacent to the chlorine atom (-CH₂Cl), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display four signals: one for the methyl carbon, one for the methylene carbon, and two distinct signals for the two carbonyl carbons due to their different chemical environments.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two C=O stretching vibrations, typically in the range of 1680-1750 cm⁻¹. An N-H stretching band would be visible around 3200-3400 cm⁻¹, and a C-Cl stretching band would appear in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. Common fragmentation patterns would include the loss of the chlorine atom and cleavage adjacent to the carbonyl groups.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry. The primary strategy involves the nucleophilic acyl substitution reaction between an amine (or amide) and chloroacetyl chloride.

Synthetic Strategy: N-Acylation

The most direct route to N-acetyl-2-chloroacetamide is the N-acylation of acetamide with chloroacetyl chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of acetamide on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent protonation of the starting acetamide (rendering it non-nucleophilic) and to drive the reaction to completion. A tertiary amine base, such as triethylamine or pyridine, is commonly used as an acid scavenger.

Causality Behind Experimental Choices:

-

Solvent: An inert aprotic solvent like dichloromethane, chloroform, or toluene is chosen to dissolve the reactants without participating in the reaction.[4][5]

-

Base: Triethylamine is a common choice as it is a strong enough base to neutralize the generated HCl but is generally non-nucleophilic, minimizing side reactions.[5][6]

-

Temperature Control: The reaction is highly exothermic. Chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent side-product formation, and ensure safety.[4][7]

Experimental Protocol: A Representative Synthesis

The following is a detailed, representative protocol for the synthesis of an N-substituted chloroacetamide, adapted for the specific synthesis of N-acetyl-2-chloroacetamide.[6][7]

Step 1: Reactant Preparation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Rationale: Anhydrous conditions are crucial as chloroacetyl chloride reacts readily with water.[8] The nitrogen atmosphere prevents moisture from entering the system. Triethylamine is present to neutralize the HCl formed in the next step.

Step 2: Acylation Reaction

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred acetamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Slow, dropwise addition is critical for managing the exothermic nature of the acylation reaction.[7]

Step 3: Reaction Completion and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetamide spot has disappeared.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method for monitoring the consumption of reactants.

Step 4: Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).

-

Rationale: This aqueous work-up sequence systematically removes impurities. The 1N HCl wash protonates the triethylamine, forming a water-soluble salt. The bicarbonate wash neutralizes any residual acid.

Step 5: Purification

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Rationale: Drying agents remove trace water. Recrystallization is a standard technique for purifying solid organic compounds to obtain a high-purity product.

Synthesis Workflow Diagram

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of N-acetyl-2-chloroacetamide stems from its predictable reactivity, primarily centered around the chloroacetyl moiety.

Core Reactivity Profile: Nucleophilic Substitution

The key to the reactivity of N-acetyl-2-chloroacetamide is the C-Cl bond. The carbon atom attached to the chlorine is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating these transformations.[5][9]

Applications in Organic and Medicinal Chemistry

-

Alkylation Agent: It is an effective agent for alkylating sulfur, nitrogen, and oxygen nucleophiles. This reaction is fundamental for constructing C-S, C-N, and C-O bonds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.[10]

-

Heterocyclic Synthesis: The bifunctional nature of N-aryl-2-chloroacetamides allows them to be used as precursors for various heterocyclic compounds. For instance, reaction with ammonium thiocyanate can lead to the formation of 2-(arylimino)thiazolidin-4-ones.[5] This highlights its potential as a versatile scaffold in combinatorial chemistry.

-

Covalent Inhibitors in Drug Discovery: The chloroacetamide group is a well-known "warhead" used to create targeted covalent inhibitors.[11] It selectively reacts with the thiol group of cysteine residues within the active site of a target protein. This forms an irreversible covalent thioether bond, leading to potent and prolonged inhibition. This strategy has been successfully employed in the development of various enzyme inhibitors.[11][12]

Part 4: Safety, Handling, and Storage

Due to its reactivity, N-acetyl-2-chloroacetamide and related compounds must be handled with appropriate caution.

Hazard Identification

Based on GHS classifications for the compound, it presents several hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye damage.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The related compound, 2-chloroacetamide, is also suspected of damaging fertility or the unborn child.[13][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][16] Avoid dust formation.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from strong bases, strong acids, and strong oxidizing/reducing agents.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

N-acetyl-2-chloroacetamide is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, centered on the electrophilic chloroacetyl group, make it a powerful tool for synthetic chemists. Its utility spans from the construction of complex heterocyclic frameworks to the design of sophisticated covalent inhibitors for biochemical and pharmaceutical research. Proper understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in the laboratory.

References

-

PubChem. N-(2-chloroacetyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Organic Syntheses. chloroacetamide. [Link]

-

PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

-

PrepChem. Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. [Link]

-

SpectraBase. N-Acetyl-2-chloroacetamide. [Link]

-

Suryawanshi, M.R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-16. [Link]

-

Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-Chloroacetamide. [Link]

-

International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

-

NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

NIST. Acetamide, 2-chloro- IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

Sources

- 1. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to N-acetyl-2-chloroacetamide (CAS Number: 17368-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-2-chloroacetamide, identified by the CAS number 17368-73-9, is a bifunctional organic compound of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates both an acetyl group and a reactive chloroacetamide moiety, rendering it a valuable tool for organic synthesis and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical identity, analytical characterization, synthesis, and its applications, with a particular focus on its role as a reactive electrophile for engaging biological targets.

Chemical Identity and Physicochemical Properties

N-acetyl-2-chloroacetamide is a derivative of acetamide characterized by the presence of a chlorine atom on the acetyl group that is further N-acylated. This substitution pattern imparts a unique reactivity to the molecule.

| Property | Value | Source(s) |

| CAS Number | 17368-73-9 | [1] |

| Molecular Formula | C₄H₆ClNO₂ | [1] |

| Molecular Weight | 135.55 g/mol | [1] |

| IUPAC Name | N-acetyl-2-chloroacetamide | |

| Synonyms | N-(2-chloroacetyl)acetamide, N-Acetyl-2-chloro-acetamide | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents like water and alcohols |

Structural Elucidation and Analytical Characterization

A thorough understanding of the structure and purity of N-acetyl-2-chloroacetamide is paramount for its effective use in research and development. The following analytical techniques are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of N-acetyl-2-chloroacetamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule.

-

-CH₃ (Acetyl group): A singlet peak is expected for the three equivalent protons of the methyl group.

-

-CH₂Cl (Chloroacetyl group): A singlet peak is anticipated for the two protons of the methylene group adjacent to the chlorine atom and the carbonyl group.

-

-NH (Amide proton): A broad singlet is typically observed for the amide proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers complementary information for structural verification.[1]

-

-CH₃ (Acetyl group): A signal in the aliphatic region.

-

-CH₂Cl (Chloroacetyl group): A signal for the methylene carbon, shifted downfield due to the electronegative chlorine atom.

-

C=O (Amide and Acetyl carbonyls): Two distinct signals in the downfield region characteristic of carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in N-acetyl-2-chloroacetamide.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~1700 | C=O (Amide I) | Stretching |

| ~1650 | C=O (Acetyl) | Stretching |

| ~1550 | N-H | Bending (Amide II) |

| ~750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 135.55 (considering isotopic distribution). Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement, although the latter is not possible for this specific structure.[2] Key fragments would likely arise from the cleavage of the C-C bond between the carbonyls and the loss of the chloroacetyl or acetyl groups.

Synthesis of N-acetyl-2-chloroacetamide

While a specific, detailed protocol for the synthesis of N-acetyl-2-chloroacetamide is not widely published, a general and robust method can be adapted from the well-established procedures for the synthesis of N-substituted chloroacetamides.[3][4] The most common approach involves the acylation of an amine with chloroacetyl chloride. In this case, acetamide can be N-acylated with chloroacetyl chloride.

Proposed Synthetic Protocol

Reaction Scheme:

A proposed synthesis of N-acetyl-2-chloroacetamide.

Materials:

-

Acetamide

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamide (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude N-acetyl-2-chloroacetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Drug Development and Chemical Biology

The chloroacetamide functional group is a well-established "warhead" in the design of covalent inhibitors.[5] This is due to the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack by amino acid residues in proteins.

Covalent Inhibition of Cysteine Residues

The primary mechanism of action for chloroacetamide-containing compounds in a biological context is the covalent modification of nucleophilic amino acid residues, most notably the thiol group of cysteine.[6][7]

Mechanism of covalent modification of a cysteine residue.

The reaction proceeds via an Sɴ2 mechanism, where the sulfur atom of the cysteine residue attacks the electrophilic methylene carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether linkage. This irreversible modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Potential Therapeutic Applications

Given its reactive nature, N-acetyl-2-chloroacetamide can be incorporated into larger molecules to create targeted covalent inhibitors for a variety of therapeutic targets. The acetyl group can be further functionalized or replaced with a targeting moiety that directs the molecule to a specific protein of interest. The development of such targeted agents is a promising strategy for increasing drug potency and selectivity while minimizing off-target effects.

Safety and Handling

N-acetyl-2-chloroacetamide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9][10]

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H361: Suspected of damaging fertility or the unborn child.

-

H402: Harmful to aquatic life.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

N-acetyl-2-chloroacetamide is a versatile chemical entity with significant potential in the realm of drug discovery and chemical biology. Its well-defined chemical structure and the predictable reactivity of its chloroacetamide moiety make it an attractive building block for the synthesis of targeted covalent inhibitors. A thorough understanding of its analytical characterization, synthesis, and safe handling is essential for researchers and scientists seeking to leverage its properties for the development of novel therapeutic agents.

References

- Thermo Fisher Scientific. (2025, September 12).

- Sigma-Aldrich. (2024, September 8).

- SpectraBase. (n.d.). N-Acetyl-2-chloroacetamide.

- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de

- Fisher Scientific. (2025, December 19).

- 9 - Safety D

- Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure.

- Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. (2012, January 2). International Journal of Pharma Sciences and Research.

- Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.).

- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (n.d.).

- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (n.d.).

- Calculated and experimental 13 C NMR chemical shifts. (n.d.).

- The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... (n.d.). Chegg.com.

- Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016, August 1).

- 2-Chloro-N-ethylacetamide. (n.d.). NIST WebBook.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (n.d.). PubMed.

- The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... (n.d.). Homework.Study.com.

- Chloroacetamide. (n.d.). PubChem.

- Chloroacetamide - Safety D

- 13C NMR Chemical Shifts. (n.d.).

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- 13 C NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de

- The ^1H NMR spectrum of 2-chloroacetamide (CICH_2CONH_2) shows three sign... (2024, May 11). Filo.

- Chloroacetamide(79-07-2) IR Spectrum. (n.d.). ChemicalBook.

- 2-Chloro-N,N-diethylacetamide(2315-36-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H NMR Chemical Shift. (n.d.).

- A mass spectral study of halogen

- IR Absorption Table. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

- (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-acetyl-2-chloroacetamide

Foreword: The Strategic Importance of N-acetyl-2-chloroacetamide

N-acetyl-2-chloroacetamide is a bifunctional organic molecule of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, incorporating both an acetyl moiety and a reactive chloroacetyl group, presents a versatile scaffold for the synthesis of a diverse array of more complex molecules. The presence of the α-chloro group, activated by the adjacent carbonyl, provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups. This guide provides a comprehensive overview of the plausible synthetic pathways for N-acetyl-2-chloroacetamide, offering detailed experimental protocols and a discussion of the underlying chemical principles.

I. Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of N-acetyl-2-chloroacetamide reveals two primary and logically sound synthetic disconnections, leading to two distinct forward synthesis pathways.

Caption: Retrosynthetic analysis of N-acetyl-2-chloroacetamide.

This guide will explore both of these synthetic routes, providing a detailed examination of the reaction mechanisms, experimental procedures, and considerations for process optimization.

II. Pathway 1: Chloroacetylation of Acetamide

This pathway involves the N-acylation of acetamide with a suitable chloroacetylating agent, most commonly chloroacetyl chloride. This approach leverages the nucleophilic character of the amide nitrogen in acetamide.

A. Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of acetamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. The resulting protonated product is subsequently deprotonated by a base to yield N-acetyl-2-chloroacetamide.[1]

Caption: Mechanism of Chloroacetylation of Acetamide.

A critical aspect of this reaction is the choice of a suitable base to neutralize the hydrochloric acid (HCl) byproduct.[2] Without a base, the HCl would protonate the starting acetamide, rendering its nitrogen non-nucleophilic and halting the reaction.[2] Tertiary amines, such as triethylamine or pyridine, are commonly employed for this purpose.[3]

B. Experimental Protocol: Chloroacetylation in an Organic Solvent

This protocol is adapted from general procedures for the N-acylation of amines and amides.[2][4]

Materials:

-

Acetamide (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a dry round-bottom flask, dissolve acetamide (1.0 eq) in the chosen anhydrous solvent (DCM or THF).

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Cool the reaction mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add chloroacetyl chloride (1.1 - 1.2 eq), dissolved in a small amount of the anhydrous solvent, to the cooled solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove triethylamine hydrochloride.

-

Dry the product. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification.

C. Green Chemistry Approach: Synthesis in Aqueous Buffer

To minimize the use of volatile organic solvents, a greener approach utilizing an aqueous buffer system can be employed. This method has been shown to be effective for the N-chloroacetylation of various amines.[5]

Materials:

-

Acetamide (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Phosphate buffer (pH 7.2)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

Suspend acetamide (1.0 eq) in a phosphate buffer solution (pH 7.2).

-

Cool the suspension in an ice bath with vigorous stirring.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension. The reaction is often rapid.

-

The product will precipitate out of the aqueous solution.

-

Isolate the product by simple filtration and wash with cold water.

III. Pathway 2: Acetylation of 2-Chloroacetamide

This alternative pathway involves the acetylation of commercially available 2-chloroacetamide. This route is contingent on the selective N-acetylation without significant competing reactions at the chloro-substituted carbon.

A. Mechanistic Considerations

The acetylation of the amide nitrogen in 2-chloroacetamide can be achieved using common acetylating agents such as acetic anhydride or acetyl chloride.[6][7] The mechanism is analogous to the chloroacetylation of acetamide, involving a nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Caption: Mechanism of Acetylation of 2-Chloroacetamide.

When using acetyl chloride, a base is required to neutralize the HCl byproduct.[7] Acetic anhydride offers the advantage of producing the less corrosive acetic acid as a byproduct, and the reaction can sometimes be performed without an additional base, although a catalytic amount of acid or base can accelerate the reaction.[7]

B. Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is based on general procedures for the acetylation of amides.[6]

Materials:

-

2-Chloroacetamide (1.0 eq)

-

Acetic anhydride (1.2 - 1.5 eq)

-

Catalytic amount of sulfuric acid or a solid acid catalyst (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine 2-chloroacetamide (1.0 eq) and acetic anhydride (1.2 - 1.5 eq).

-

If desired, add a catalytic amount of sulfuric acid (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into ice-cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Stir the mixture until the product solidifies.

-

Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

IV. Data Presentation and Product Characterization

A successful synthesis requires not only an efficient reaction but also a thorough characterization of the final product to confirm its identity and purity.

A. Reaction Conditions and Yields (Comparative Table)

| Parameter | Pathway 1: Chloroacetylation of Acetamide | Pathway 2: Acetylation of 2-Chloroacetamide |

| Starting Materials | Acetamide, Chloroacetyl chloride | 2-Chloroacetamide, Acetic anhydride |

| Solvent | Anhydrous DCM or THF / Aqueous Buffer | Neat or high-boiling solvent |

| Base | Triethylamine / Phosphate Buffer | None or catalytic acid |

| Temperature | 0 °C to Room Temperature | Reflux (approx. 140 °C) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Workup | Aqueous workup and filtration | Hydrolysis and filtration |

| Anticipated Yield | Good to Excellent | Good to Excellent |

B. Physicochemical and Spectroscopic Data of N-acetyl-2-chloroacetamide

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClNO₂ | [8] |

| Molecular Weight | 135.55 g/mol | [8] |

| CAS Number | 17368-73-9 | [8] |

| Appearance | Solid (predicted) | |

| ¹³C NMR | [9] | |

| Mass Spectrum | [8] | |

| IR Spectrum |

Note: Experimental spectroscopic data should be acquired and compared with literature values for definitive structure elucidation.

V. Safety Considerations

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2]

-

Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle with care in a fume hood.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

VI. Conclusion

This technical guide has outlined two primary and viable synthetic pathways for the preparation of N-acetyl-2-chloroacetamide. The choice between the chloroacetylation of acetamide and the acetylation of 2-chloroacetamide will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations for process safety and environmental impact. Both routes are based on well-established principles of organic synthesis and, with careful execution and optimization, should provide efficient access to this valuable bifunctional molecule. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals.

VII. References

-

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). BenchChem.

-

N-(2-chloroacetyl)acetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. (n.d.). BenchChem.

-

N-Acetyl-2-chloroacetamide. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

-

N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (n.d.). BenchChem.

-

Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver.

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 213-219.

-

Acetamide, N-[2-(chloroacetyl)phenyl]-. (n.d.). BenchChem.

-

Fahad, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3143-3176.

-

Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2014). Google Patents.

-

Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701.

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing.

-

Chloroacetanilide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

An improved method of amide synthesis using acyl chlorides. (2025). ResearchGate.

-

Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (n.d.). MDPI.

-

Matijević, B. M., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 68(3), 193-211.

-

N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate.

-

N-Benzyl-2-chloroacetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). NISCAIR.

-

SYNTHESIS OF IOVERSOL USING CHLOROACETYL CHLORIDE. (1994). Google Patents.

-

Chloroacetamide(79-07-2) IR Spectrum. (n.d.). ChemicalBook.

-

2-Chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide. (n.d.). SpectraBase.

-

Chloroacetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Making Chloroacetamide a Precursor to Many Pharmaceuticals. (2022, August 28). YouTube.

-

Acetamide, 2-chloro-N,N-diethyl-. (n.d.). NIST WebBook.

-

Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. (2011). Google Patents.

-

Acetamide, 2-chloro-. (n.d.). NIST WebBook.

-

Acetamide, 2-chloro-. (n.d.). NIST WebBook.

-

Chloroacetamide. (n.d.). Wikipedia.

-

Chloroacetic anhydride. (n.d.). Sigma-Aldrich.

-

A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (n.d.). BenchChem.

References

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Solubility of N-acetyl-2-chloroacetamide in polar and nonpolar solvents

An In-depth Technical Guide to the Solubility of N-acetyl-2-chloroacetamide in Polar and Nonpolar Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of N-acetyl-2-chloroacetamide

N-acetyl-2-chloroacetamide (C₄H₆ClNO₂) is a bifunctional organic compound featuring both an amide and a reactive chloroacetyl group.[1][2][3] Its utility spans organic synthesis as an intermediate for pharmaceuticals and other fine chemicals.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation design, and reaction optimization. Poor solubility can hinder reaction kinetics, complicate purification, and create significant bioavailability challenges in pharmaceutical formulations.

This guide provides an in-depth exploration of the physicochemical principles governing the solubility of N-acetyl-2-chloroacetamide. While specific quantitative data for this compound is sparse in public literature, we will establish a robust theoretical framework to predict its behavior. Furthermore, we will provide a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data required for their work.

Section 1: Physicochemical Profile of N-acetyl-2-chloroacetamide

To understand solubility, one must first understand the molecule itself. N-acetyl-2-chloroacetamide is a crystalline solid, typically appearing as a white to off-white powder.[1] Its molecular structure dictates its potential for interaction with various solvents.

The key to its solubility behavior lies in the interplay between its polar and nonpolar characteristics. The presence of two carbonyl groups (C=O), an N-H group, and an electronegative chlorine atom imparts significant polarity to the molecule.

Table 1: Physicochemical Properties of N-acetyl-2-chloroacetamide

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO₂ | , , |

| Molecular Weight | 135.55 g/mol | , , |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | |

| Hydrogen Bond Acceptor Count | 2 (from the two C=O groups) | |

| Topological Polar Surface Area | 46.2 Ų |

These properties, particularly the capacity for hydrogen bonding, strongly suggest favorable interactions with polar solvents.[1][2]

Section 2: The Theoretical Basis of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the guiding tenet of solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Interaction with Polar Solvents

Polar solvents are characterized by having a significant dipole moment. They can be further classified as protic (containing O-H or N-H bonds, e.g., water, ethanol) or aprotic (lacking such bonds, e.g., acetone, DMSO).

-

Hydrogen Bonding: N-acetyl-2-chloroacetamide's N-H group can act as a hydrogen bond donor, while its two carbonyl oxygens act as strong hydrogen bond acceptors.[2] In polar protic solvents like water and alcohols, the formation of strong hydrogen bonds between the solute and solvent is a powerful driving force for dissolution. This is why N-acetyl-2-chloroacetamide is reported to be soluble in these solvents.[1]

-

Dipole-Dipole Interactions: The molecule's overall polarity, enhanced by the electron-withdrawing chlorine atom and the carbonyl groups, allows for strong dipole-dipole interactions with both protic and aprotic polar solvents.

To illustrate this principle, consider the simpler analog, 2-chloroacetamide. It is highly soluble in water (90 g/L) and also readily dissolves in methanol and ethanol.[4][5][6] Given that N-acetyl-2-chloroacetamide possesses an additional acetyl group, which adds another polar carbonyl, a similar or even enhanced affinity for polar solvents is expected.

Interaction with Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces). For N-acetyl-2-chloroacetamide to dissolve in such a solvent, the strong hydrogen bonds and dipole-dipole forces holding the solute molecules together in their crystal lattice must be broken. Simultaneously, the solvent-solvent interactions must be disrupted to create a "cavity" for the solute molecule.

The energy gained from the weak van der Waals interactions between the polar solute and the nonpolar solvent is insufficient to overcome the energy penalty of breaking the strong solute-solute and solvent-solvent forces. This energetic mismatch results in very poor solubility. The related compound, 2-chloroacetamide, is described as very slightly soluble in diethyl ether, a relatively nonpolar solvent, which supports this expectation.[5]

Predicted Solubility Profile

Based on the principles above, we can predict a qualitative solubility profile for N-acetyl-2-chloroacetamide.

Table 2: Predicted Qualitative Solubility of N-acetyl-2-chloroacetamide

| Solvent Class | Representative Solvent | Key Solute-Solvent Interaction | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | High |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Dipole-Dipole | Moderate to High |

| Low-Polarity | Dichloromethane, Ethyl Acetate | Dipole-Dipole (weak) | Low to Moderate |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Very Low / Insoluble |

Section 3: Authoritative Protocol for Experimental Solubility Determination

Theoretical predictions provide a valuable starting point, but for scientific and developmental work, they must be confirmed by empirical data. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium solubility and is widely recognized for its reliability.[7][8]

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its core principle: achieving a true thermodynamic equilibrium. By adding an excess of the solid compound to the solvent, we ensure that the solution becomes saturated. The subsequent equilibration period allows the system to reach a stable state where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true solubility limit under the specified conditions.

Step-by-Step Experimental Protocol:

-

Preparation:

-

Rationale: To ensure saturation, an excess of the solid solute must be used. A common practice is to use an amount that is at least 2-3 times the estimated solubility.

-

Action: Add an excess amount of N-acetyl-2-chloroacetamide to a series of vials, each containing a precise volume of the desired solvent (e.g., 5 mL). Ensure a visible amount of undissolved solid remains.[8]

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is time-dependent and requires constant agitation to maximize the surface area for dissolution. A 24 to 48-hour period is standard to ensure equilibrium is reached for most compounds.[9]

-

Action: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours. Longer times (e.g., 48 or 72 hours) may be necessary, and validation involves taking measurements at successive time points until the concentration plateaus.[9][10]

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the saturated liquid phase (the supernatant), free from any undissolved solid particles, which would artificially inflate the measured concentration.

-

Action: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF). Alternatively, the samples can be centrifuged at high speed to pellet the solid before sampling the supernatant.[10]

-

-

Quantification:

-

Rationale: The concentration of the solute in the saturated solution must be determined using a suitable analytical method. The method must be validated with a calibration curve.

-

Action: Accurately dilute the filtered supernatant with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]

-

-

Data Reporting:

-

Rationale: For reproducibility and clarity, the results must be reported with all relevant experimental conditions.

-

Action: Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent, temperature, and analytical method used.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Section 4: Visualizing Molecular Interactions

The underlying reasons for the differential solubility of N-acetyl-2-chloroacetamide can be visualized at the molecular level. The following diagrams illustrate the dominant intermolecular forces at play with representative polar and nonpolar solvents.

Interactions in a Polar Protic Solvent (Water)

Caption: Favorable hydrogen bonding and dipole-dipole interactions.

Interactions in a Nonpolar Solvent (Hexane)

Sources

- 1. CAS 17368-73-9: N-ACETYL-2-CHLORO-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 2. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 2-クロロアセトアミド ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

N-Substituted-2-Chloroacetamides: A Versatile Electrophilic Building Block in Modern Organic Synthesis

An in-depth technical guide by a Senior Application Scientist.

Executive Summary: The N-substituted-2-chloroacetamide scaffold is a cornerstone in contemporary organic synthesis and medicinal chemistry. Characterized by a highly reactive α-carbon, this bifunctional motif serves as a powerful electrophilic building block for constructing a diverse array of molecular architectures. Its utility stems from the facile displacement of the chlorine atom by a wide range of nucleophiles, a property that has been extensively exploited in the synthesis of complex heterocyclic systems and in the design of targeted therapeutics. This guide elucidates the fundamental reactivity of the chloroacetamide moiety, details its application in key synthetic transformations, provides field-proven experimental protocols, and explores its critical role as a "warhead" in the development of covalent inhibitors for drug discovery.

Chapter 1: Core Concepts & Synthetic Foundation

The 2-Chloroacetamide Moiety: A Profile in Reactivity

The chemical behavior of N-substituted-2-chloroacetamides is dominated by the electronic properties of the chloroacetyl group. The α-carbon, positioned between a chlorine atom and a carbonyl group, is rendered significantly electron-deficient. This potent inductive effect from two adjacent electron-withdrawing groups makes the α-carbon a strong electrophilic center, highly susceptible to nucleophilic attack.[1] Consequently, the chlorine atom functions as an excellent leaving group, enabling efficient bimolecular nucleophilic substitution (SN2) reactions.[1][2] This inherent reactivity is the foundation of its versatility, providing a reliable handle for forging new carbon-heteroatom bonds.[3][4]

General Synthesis of N-Substituted-2-Chloroacetamides

The most direct and widely adopted method for preparing these building blocks is the N-acylation of a primary or secondary amine with chloroacetyl chloride.[5][6] The reaction is typically performed in an inert solvent at low temperatures to control its exothermicity. A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][8] The versatility of this method allows for the incorporation of a vast array of substituents (alkyl, aryl, heterocyclic) on the amide nitrogen, enabling the generation of tailored building blocks for specific synthetic targets.[5]

Visualization: General Synthetic Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential biological activity of N-acetyl-2-chloroacetamide

An In-depth Technical Guide to the Potential Biological Activity of N-acetyl-2-chloroacetamide

Abstract

N-acetyl-2-chloroacetamide is a small organic molecule characterized by a reactive α-chloroacetamide moiety. While specific biological data on this particular compound is sparse, the chloroacetamide functional group is a well-established "warhead" in medicinal chemistry, recognized for its ability to form covalent bonds with nucleophilic residues in proteins. This guide synthesizes the extensive research on chloroacetamide derivatives to build a comprehensive profile of the potential biological activities of N-acetyl-2-chloroacetamide. We will explore its mechanistic foundation as a covalent inhibitor and extrapolate its potential applications in oncology, infectious diseases, and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed experimental protocols to facilitate further investigation into this promising chemical scaffold.

The Chemistry of Action: The α-Chloroacetamide "Warhead"

The therapeutic and toxicological potential of N-acetyl-2-chloroacetamide is fundamentally rooted in the chemical reactivity of its α-chloroacetyl group. The presence of an electron-withdrawing carbonyl group adjacent to the carbon-chlorine bond polarizes the C-Cl bond, rendering the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by amino acid residues on protein targets.

The most common mechanism is a covalent reaction with the thiol group of a cysteine residue, a highly nucleophilic amino acid often found in the active sites of enzymes.[1][2][3] This reaction proceeds via an SN2 nucleophilic substitution, where the sulfur atom of the cysteine attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond.[2] This irreversible binding leads to potent and durable inhibition of the target protein's function.

Figure 1: Mechanism of covalent inhibition by the chloroacetamide warhead.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, N-acetyl-2-chloroacetamide could be a valuable starting point for developing novel therapeutics in several key areas.

Anticancer Activity

The chloroacetamide moiety has been successfully incorporated into potent anticancer agents. These compounds achieve their efficacy by irreversibly disabling proteins that drive cancer progression.

-

Inhibition of the TEAD-YAP1 Interaction: The Hippo pathway is a critical regulator of cell growth, and its dysregulation is implicated in various cancers. The interaction between the transcriptional co-activator YAP1 and the transcription factor TEAD is a key downstream step. TEAD proteins are regulated by S-palmitoylation of a conserved cysteine in a deep hydrophobic pocket.[4] Chloroacetamide-based fragments have been designed to bind within this pocket and covalently modify this cysteine, thereby blocking the TEAD-YAP1 interaction and inhibiting oncogenic signaling.[1][4]

Figure 2: Simplified Hippo pathway showing TEAD inhibition by a chloroacetamide warhead.

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are key drivers in certain cancers, particularly lung cancer. Chloroacetamide derivatives have been developed as irreversible inhibitors of FGFR1.[5] These agents covalently bind to a cysteine in the P-loop of the receptor, leading to potent and sustained inhibition of downstream signaling pathways like MAPK and AKT/mTOR, ultimately suppressing cell proliferation.[5]

Antimicrobial and Antifungal Activity

The chloroacetamide scaffold is a known pharmacophore with broad-spectrum antimicrobial properties.[6][7] Numerous studies have demonstrated the efficacy of N-substituted chloroacetamides against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Fusarium spp.[7][8]

-

Mechanism: MurA Inhibition: A key bacterial target is the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first step in peptidoglycan biosynthesis—a process essential for building the bacterial cell wall.[3] Chloroacetamide derivatives have been identified as covalent inhibitors of MurA, binding to its active site cysteine (Cys115) and blocking its function, which ultimately compromises cell wall integrity and leads to bacterial death.[1][3]

-

Antifungal Potential: Chloroacetamide derivatives have demonstrated potent fungicidal action.[8] For instance, the compound 4-BFCA (N-4-bromophenyl-2-chloroacetamide) was effective against resistant Fusarium strains, causing significant damage to fungal hyphae.[8] The mechanism is presumed to involve the covalent modification of essential fungal enzymes, mirroring the activity seen in bacteria.

Toxicological Profile

The high reactivity of the chloroacetamide group, while beneficial for therapeutic inhibition, also underlies its potential toxicity. Studies on chloroacetamide herbicides like acetochlor have shown that these compounds can induce cytotoxicity and genotoxicity.[9][10]

The primary mechanism of toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9] This leads to downstream effects including DNA damage, activation of stress-related pathways (e.g., JNK and p38), and ultimately, apoptosis.[9][10] In vivo studies in zebrafish embryos have confirmed that exposure can lead to developmental toxicity, which can be mitigated by co-treatment with antioxidants like N-acetylcysteine.[9]

Representative Data from Chloroacetamide Derivatives

While specific quantitative data for N-acetyl-2-chloroacetamide is not available, the following table summarizes the reported biological activity of various other chloroacetamide derivatives to provide a contextual understanding of the potential potency of this chemical class.

| Compound Class/Derivative | Target/Organism | Activity Metric | Value | Reference |

| Chloroacetamide Herbicides | Plant VLCFA Elongase System | I₅₀ | 10 - 100 nM | [1] |

| 4-BFCA (antifungal) | Fusarium spp. | MIC | 12.5 – 50 µg/mL | [8] |

| UPR1376 (anti-cancer) | FGFR1-amplified H1581 cells | IC₅₀ (proliferation) | ~0.5 µM | [5] |

| Various MurA Inhibitors | E. coli MurA | IC₅₀ | Low µM range | [3] |

| Acetochlor (cytotoxicity) | HepG2 cells | IC₅₀ (viability) | ~50 µM | [9] |

Experimental Protocols for Investigation

To validate the potential biological activities of N-acetyl-2-chloroacetamide, a systematic experimental approach is required. The following protocols provide a starting point for researchers.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which N-acetyl-2-chloroacetamide inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., H1581 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of N-acetyl-2-chloroacetamide in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of N-acetyl-2-chloroacetamide that prevents visible growth of a target microbe.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of N-acetyl-2-chloroacetamide in a 96-well plate using MHB, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

N-acetyl-2-chloroacetamide, by virtue of its reactive chloroacetamide moiety, holds significant, albeit underexplored, potential as a biologically active compound. Extrapolating from the extensive body of research on its chemical class, it is a prime candidate for investigation as a covalent inhibitor targeting cysteine-containing proteins.

Future research should focus on:

-

Target Identification: Employing chemoproteomic approaches to identify the specific protein targets of N-acetyl-2-chloroacetamide in cancer cells and pathogenic microbes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency and selectivity while minimizing off-target toxicity.

-

In Vivo Efficacy and Safety: Progressing lead compounds into animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and overall safety profile.

This guide provides the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of N-acetyl-2-chloroacetamide and its derivatives, paving the way for the development of a new generation of targeted covalent therapies.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.

- Kuenemann, M. A., et al. (2016). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.

- BenchChem. (n.d.). In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide.

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Wang, W., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. National Institutes of Health.

- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.

- PubChem. (n.d.). N-(2-chloroacetyl)acetamide.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online.

- Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate.

- Sapegin, A., et al. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.

- Machado, M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.

- Cascio, M. G., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC - NIH.

- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate.

- Khalaf, N. A., et al. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.

- Wang, W., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

- Patel, H., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.

- Cordeiro, R. A., et al. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.

- BenchChem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.

- Vu, H. T., et al. (2025). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. ResearchGate.

- Sosič, I., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed.

- Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). European Commission.

- Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-acetyl-2-chloroacetamide: Synthesis, Reactivity, and Applications

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acetyl-2-chloroacetamide is a versatile bifunctional reagent that holds a significant, albeit often understated, role in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both an electrophilic alkyl chloride and a nucleophilic amide, allows for a diverse range of chemical transformations. This guide provides a comprehensive review of N-acetyl-2-chloroacetamide, beginning with its fundamental physicochemical properties and synthesis. It delves into its core reactivity, exploring mechanistic pathways of its key reactions. The manuscript highlights its utility as a crucial building block in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Furthermore, this guide discusses the toxicological profile of N-acetyl-2-chloroacetamide and presents detailed protocols for its synthesis and analysis, offering a holistic resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chapter 1: Introduction to N-acetyl-2-chloroacetamide

N-acetyl-2-chloroacetamide, with the chemical formula C4H6ClNO2, is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a chloroacetyl group attached to an acetamide. This arrangement of functional groups—an electrophilic center at the carbon bearing the chlorine atom and a nucleophilic amide—imparts a distinct reactivity profile that has been exploited in various synthetic applications.

Physicochemical Properties

The physical and chemical properties of N-acetyl-2-chloroacetamide are fundamental to its handling, storage, and application in synthetic chemistry. It is a solid at room temperature with a melting point in the range of 123-127 °C. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of N-acetyl-2-chloroacetamide

| Property | Value | Source |

| IUPAC Name | N-acetyl-2-chloroacetamide | PubChem |

| Molecular Formula | C4H6ClNO2 | PubChem |

| Molecular Weight | 135.55 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 123-127 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in water and polar organic solvents | |

| CAS Number | 2620-85-1 |

Chapter 2: Synthesis and Manufacturing

The synthesis of N-acetyl-2-chloroacetamide is typically achieved through the N-acylation of 2-chloroacetamide. This reaction is straightforward and can be performed using common acylating agents like acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Common Synthetic Routes

The most prevalent laboratory and industrial synthesis involves the reaction of 2-chloroacetamide with acetic anhydride. This method is often preferred due to the readily available starting materials and the relatively clean reaction profile. The reaction can be catalyzed by acids, such as sulfuric acid, to enhance the rate of acylation.

Detailed Laboratory-Scale Synthesis Protocol

Objective: To synthesize N-acetyl-2-chloroacetamide from 2-chloroacetamide and acetic anhydride.

Materials:

-

2-chloroacetamide

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroacetamide.

-

Slowly add acetic anhydride to the flask while stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.

-